molecular formula C20H24ClN3O3 B14171592 (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione CAS No. 714246-71-6

(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B14171592
CAS No.: 714246-71-6
M. Wt: 389.9 g/mol
InChI Key: GKDYSUKVEUYVEI-NTCAYCPXSA-N
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Description

(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a tert-butyl group, a chloropropyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the indole derivative, the introduction of the chloropropyl group, and the final assembly of the diazinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione include other indole derivatives, diazinane compounds, and chloropropyl-containing molecules.

Uniqueness

What sets this compound apart is its combination of structural features, such as the tert-butyl group, chloropropyl group, and indole moiety, which confer unique chemical and biological properties

Properties

CAS No.

714246-71-6

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H24ClN3O3/c1-20(2,3)24-18(26)15(17(25)22-19(24)27)12-13-5-6-16-14(11-13)7-10-23(16)9-4-8-21/h5-6,11-12H,4,7-10H2,1-3H3,(H,22,25,27)/b15-12+

InChI Key

GKDYSUKVEUYVEI-NTCAYCPXSA-N

Isomeric SMILES

CC(C)(C)N1C(=O)/C(=C/C2=CC3=C(C=C2)N(CC3)CCCCl)/C(=O)NC1=O

Canonical SMILES

CC(C)(C)N1C(=O)C(=CC2=CC3=C(C=C2)N(CC3)CCCCl)C(=O)NC1=O

solubility

38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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